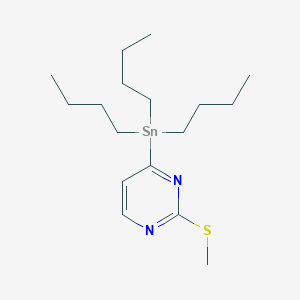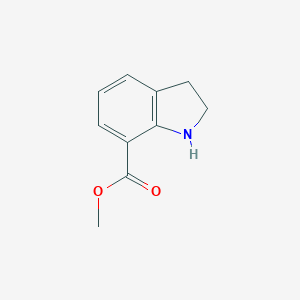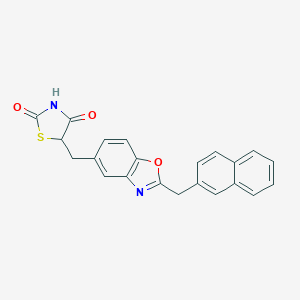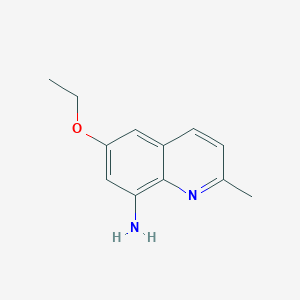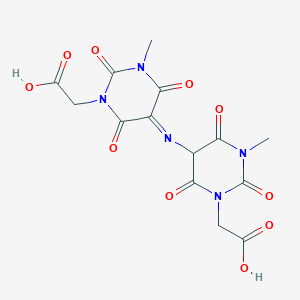
1,1'-Dimethylpurpurate-3,3'-diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-Dimethylpurpurate-3,3'-diacetic acid is a chemical compound that has been widely used in scientific research due to its various biochemical and physiological effects. This compound is synthesized through a specific method and has been studied for its mechanism of action and potential future directions.
Mécanisme D'action
The mechanism of action of 1,1'-Dimethylpurpurate-3,3'-diacetic acid involves its ability to undergo redox reactions, which allows it to act as a redox indicator. This compound can also fluoresce under certain conditions, making it useful as a fluorescent probe.
Biochemical and Physiological Effects:
Studies have shown that 1,1'-Dimethylpurpurate-3,3'-diacetic acid can act as an antioxidant and protect against oxidative stress. This compound has also been shown to affect mitochondrial function and energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1'-Dimethylpurpurate-3,3'-diacetic acid in lab experiments is its ability to act as both a redox indicator and a fluorescent probe. However, limitations include the potential for interference from other compounds and the need for specific conditions for optimal fluorescence.
Orientations Futures
Possible future directions for research on 1,1'-Dimethylpurpurate-3,3'-diacetic acid include further studies on its antioxidant activity, mitochondrial function, and potential therapeutic applications. Additionally, research could focus on developing new methods for synthesizing this compound and optimizing its use as a redox indicator and fluorescent probe.
Méthodes De Synthèse
The synthesis of 1,1'-Dimethylpurpurate-3,3'-diacetic acid involves the reaction of 1,1'-Dimethyl-4,4'-bipyridinium dichloride with sodium hydroxide followed by the addition of diethyl oxalate. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Applications De Recherche Scientifique
1,1'-Dimethylpurpurate-3,3'-diacetic acid has been used in various scientific research applications due to its ability to act as a redox indicator and a fluorescent probe. This compound has been used in studies related to oxidative stress, antioxidant activity, and mitochondrial function.
Propriétés
Numéro CAS |
124433-73-4 |
|---|---|
Nom du produit |
1,1'-Dimethylpurpurate-3,3'-diacetic acid |
Formule moléculaire |
C14H13N5O10 |
Poids moléculaire |
411.28 g/mol |
Nom IUPAC |
2-[5-[[1-(carboxymethyl)-3-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-3-methyl-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid |
InChI |
InChI=1S/C14H13N5O10/c1-16-9(24)7(11(26)18(13(16)28)3-5(20)21)15-8-10(25)17(2)14(29)19(12(8)27)4-6(22)23/h7H,3-4H2,1-2H3,(H,20,21)(H,22,23) |
Clé InChI |
PLNXXHPIACXIGG-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(C(=O)N(C1=O)CC(=O)O)N=C2C(=O)N(C(=O)N(C2=O)CC(=O)O)C |
SMILES canonique |
CN1C(=O)C(C(=O)N(C1=O)CC(=O)O)N=C2C(=O)N(C(=O)N(C2=O)CC(=O)O)C |
Synonymes |
1,1'-dimethylpurpurate-3,3'-diacetic acid DMPDAA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



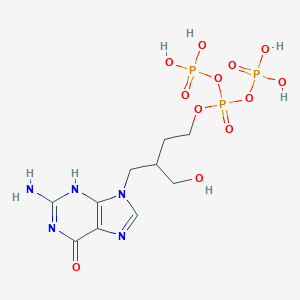
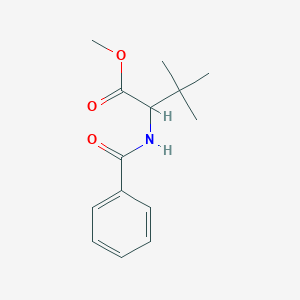
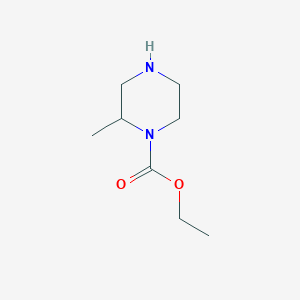
![Pyrido[2,3-b]pyrazine-2,3-dione, 4-ethyl-1,4-dihydro-(9CI)](/img/structure/B40796.png)
